molecular formula C11H7NO2 B6375405 5-(Furan-2-yl)-2-hydroxybenzonitrile CAS No. 1261966-92-0

5-(Furan-2-yl)-2-hydroxybenzonitrile

Cat. No.: B6375405
CAS No.: 1261966-92-0
M. Wt: 185.18 g/mol
InChI Key: RWUBVFNTGFWWSO-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-2-hydroxybenzonitrile: is an organic compound that features a furan ring attached to a hydroxybenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-2-hydroxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxylic acid and 2-hydroxybenzonitrile.

    Condensation Reaction: The furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-hydroxybenzonitrile in the presence of a base such as pyridine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-2-yl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 5-(Furan-2-yl)-2-aminobenzonitrile.

    Substitution: 5-(Furan-2-yl)-2-alkoxybenzonitrile or 5-(Furan-2-yl)-2-acetoxybenzonitrile.

Scientific Research Applications

Chemistry: 5-(Furan-2-yl)-2-hydroxybenzonitrile is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets.

Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and nitrile moiety allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The furan ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    5-(Furan-2-yl)-2-aminobenzonitrile: Similar structure but with an amino group instead of a hydroxy group.

    5-(Furan-2-yl)-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.

    5-(Furan-2-yl)-2-acetoxybenzonitrile: Similar structure but with an acetoxy group instead of a hydroxy group.

Uniqueness: 5-(Furan-2-yl)-2-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group, which provide distinct reactivity and potential for diverse chemical modifications. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(furan-2-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUBVFNTGFWWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684599
Record name 5-(Furan-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-92-0
Record name 5-(Furan-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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